3-amino-1-ethylpiperidin-4-olhydrochloride,Mixtureofdiastereomers 3-amino-1-ethylpiperidin-4-olhydrochloride,Mixtureofdiastereomers
Brand Name: Vulcanchem
CAS No.:
VCID: VC18205835
InChI: InChI=1S/C7H16N2O.ClH/c1-2-9-4-3-7(10)6(8)5-9;/h6-7,10H,2-5,8H2,1H3;1H
SMILES:
Molecular Formula: C7H17ClN2O
Molecular Weight: 180.67 g/mol

3-amino-1-ethylpiperidin-4-olhydrochloride,Mixtureofdiastereomers

CAS No.:

Cat. No.: VC18205835

Molecular Formula: C7H17ClN2O

Molecular Weight: 180.67 g/mol

* For research use only. Not for human or veterinary use.

3-amino-1-ethylpiperidin-4-olhydrochloride,Mixtureofdiastereomers -

Specification

Molecular Formula C7H17ClN2O
Molecular Weight 180.67 g/mol
IUPAC Name 3-amino-1-ethylpiperidin-4-ol;hydrochloride
Standard InChI InChI=1S/C7H16N2O.ClH/c1-2-9-4-3-7(10)6(8)5-9;/h6-7,10H,2-5,8H2,1H3;1H
Standard InChI Key RUXAUCDHVDIWTH-UHFFFAOYSA-N
Canonical SMILES CCN1CCC(C(C1)N)O.Cl

Introduction

Synthetic Methodologies

Key Synthetic Routes

The synthesis of 3-amino-1-ethylpiperidin-4-ol hydrochloride typically involves multi-step processes, including:

  • Ring Formation: Construction of the piperidine core via cyclization reactions.

  • Functionalization: Introduction of the ethyl, amino, and hydroxyl groups through alkylation, amination, and oxidation/reduction steps .

  • Diastereomer Generation: Stereochemical diversity arises during functional group addition, particularly at the 3- and 4-positions .

A representative approach, adapted from trans-4-aminopiperidin-3-ol syntheses , involves:

  • Epoxide Ring Opening: Optically pure epoxides (e.g., 1-benzyl-3,4-epoxypiperidine) react with amines in the presence of LiClO₄ to yield trans-4-aminopiperidin-3-ols .

  • Hydrogenolysis: Removal of protective groups (e.g., benzyl) under catalytic hydrogenation conditions .

  • Salt Formation: Treatment with HCl to produce the hydrochloride salt .

Table 1: Synthetic Conditions for Piperidine Derivatives

StepReagents/ConditionsYield (%)Reference
Epoxide ring openingAmines, LiClO₄, CH₃CN, rt75–85
HydrogenolysisH₂, Pd/C, EtOH87–92
Salt formationHCl (gaseous or in ethanol)90–95

Stereochemical Considerations

The mixture of diastereomers arises due to non-equivalent stereocenters at positions 3 and 4. Techniques for diastereomer separation include:

  • Chromatography: Flash column chromatography using silica gel and polar solvents (e.g., hexane/ethyl acetate/methanol) .

  • Crystallization: Selective crystallization of diastereomeric salts .

In one study, diastereomers of trans-4-aminopiperidin-3-ols were resolved with >98% enantiomeric excess (ee) using chiral column chromatography .

Physicochemical Properties

Structural and Spectral Data

  • Molecular Formula: C₇H₁₇ClN₂O

  • Molecular Weight: 180.67 g/mol .

  • Spectroscopic Characterization:

    • ¹H NMR: Peaks corresponding to piperidine protons (δ 1.2–3.5 ppm), NH₂ (δ 1.8–2.2 ppm), and OH (δ 4.5–5.0 ppm) .

    • ¹³C NMR: Signals for quaternary carbons (C-3, C-4) and ethyl group (δ 10–50 ppm) .

Table 2: Key Spectral Data for Analogous Compounds

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)Reference
trans-4-Aminopiperidin-3-ol3.43 (d, J=11.3 Hz, 2H), 8.65 (s)51.9, 58.4, 70.9
1-Ethylpiperidin-4-ol hydrochloride1.33 (t, J=7.0 Hz, 3H), 3.85 (m)29.0, 54.2, 62.4

Solubility and Stability

  • Solubility: Highly soluble in water (>50 mg/mL) and polar solvents (e.g., methanol, DMSO) .

  • Stability: Stable under ambient conditions but sensitive to strong acids/bases due to the labile amino and hydroxyl groups .

Pharmacological and Biological Applications

Drug Intermediate

3-Amino-1-ethylpiperidin-4-ol hydrochloride serves as a precursor for:

  • Kinase Inhibitors: Analogous 4-aminopiperidine derivatives are key motifs in Janus kinase (JAK) and phosphoinositide 3-kinase (PI3K) inhibitors .

  • Sigma Receptor Ligands: Ethyl-substituted piperidines exhibit high affinity for sigma-1 receptors, implicated in neuropathic pain and cancer .

Biological Activity

While direct studies are scarce, structurally related compounds demonstrate:

  • Anticancer Effects: Trans-4-aminopiperidin-3-ols inhibit STAT3 signaling in leukemia cells (IC₅₀: 1.65–5.51 μM) .

  • Anti-Inflammatory Properties: Activation of SHP1 phosphatase (EC₅₀: 1.54–2.10 μM) suppresses NF-κB and STAT1 pathways .

Table 3: Bioactivity of Piperidine Derivatives

CompoundTargetEC₅₀/IC₅₀ (μM)Reference
3-Amino-4,4-dimethyl lithocholic acidSHP11.54–2.10
trans-4-Aminopiperidin-3-olSTAT31.65–5.51

Analytical and Regulatory Considerations

Quality Control

  • Purity Analysis: Reverse-phase HPLC (C18 column, acetonitrile/water gradient) resolves diastereomers with >95% purity .

  • Chiral Resolution: Use of Chiralpak® columns (e.g., AD-H) achieves baseline separation (α > 1.5) .

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